molecular formula C17H11BrO B14350267 (2-Bromophenyl)(naphthalen-1-yl)methanone CAS No. 94540-11-1

(2-Bromophenyl)(naphthalen-1-yl)methanone

Cat. No.: B14350267
CAS No.: 94540-11-1
M. Wt: 311.2 g/mol
InChI Key: JVZOGBAVPHMDGP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(naphthalen-1-yl)methanone is an organic compound that features a bromophenyl group and a naphthyl group connected through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(naphthalen-1-yl)methanone typically involves the reaction of 2-bromonaphthalene with benzoyl chloride in the presence of a base. One common method involves the use of n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (around -40°C). The reaction proceeds through the formation of a lithium intermediate, which then reacts with benzoyl chloride to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the methanone bridge.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the methanone bridge.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl and naphthyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can act as a ligand, binding to metal ions and influencing catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(naphthalen-2-yl)methanone: Similar in structure but with the bromine atom at the para position on the phenyl ring.

    (2-Benzoylphenyl)(naphthalen-1-yl)methanone: Features a benzoyl group instead of a bromophenyl group.

    (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains an oxirane ring and a tetrahydronaphthalene moiety.

Uniqueness

(2-Bromophenyl)(naphthalen-1-yl)methanone is unique due to the presence of both a bromophenyl and a naphthyl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(2-bromophenyl)-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZOGBAVPHMDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300310
Record name (2-bromophenyl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94540-11-1
Record name NSC135910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-bromophenyl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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